molecular formula C5H2Cl2FN B1320320 2,4-Dichloro-3-fluoropyridine CAS No. 628691-85-0

2,4-Dichloro-3-fluoropyridine

Cat. No. B1320320
M. Wt: 165.98 g/mol
InChI Key: YYLNWRWYEJBBQX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2,4-dichloro-3-fluoropyridine, often involves halogen dance reactions, which allow for the introduction of different halogen atoms onto the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex halogenated pyridines that can serve as precursors to compounds like 2,4-dichloro-3-fluoropyridine .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-3-fluoropyridine is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. These halogens significantly influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior in subsequent reactions.

Chemical Reactions Analysis

Chemoselective functionalization of halogenated pyridines is a key aspect of their reactivity. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows how specific halogens can be selectively substituted under certain conditions, such as palladium-catalyzed amination or SNAr conditions . These reactions are indicative of the types of transformations that 2,4-dichloro-3-fluoropyridine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-3-fluoropyridine are influenced by the halogens attached to the pyridine ring. These properties include boiling and melting points, solubility, and stability, which are important for handling and storage of the compound. The presence of halogens also affects the compound's reactivity, as seen in the selective functionalization and substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-3-fluoropyridine has been widely studied for its chemical properties and synthesis processes. For instance, Hand and Baker (1989) described the synthesis of fluoropyridines, emphasizing the versatility of these compounds in various chemical reactions, including the formation of novel structures (Hand & Baker, 1989). Additionally, the work of Marsais et al. (1988) on the directed lithiation of halopyridines showcases the chemoselectivity and regioselectivity in synthesizing disubstituted pyridines, highlighting the importance of 2,4-Dichloro-3-fluoropyridine in such processes (Marsais et al., 1988).

Applications in Medical Imaging

Carroll et al. ((2007) explored the use of fluoropyridines, including compounds similar to 2,4-Dichloro-3-fluoropyridine, in medical imaging, specifically in Positron Emission Tomography (PET). They emphasized the importance of fluorine positioning in these compounds for stability and efficacy in imaging applications (Carroll, Nairne, & Woodcraft, 2007).

Use in Organic Synthesis and Catalysis

The compound has been instrumental in organic synthesis and catalysis. For example, Bobbio and Schlosser (2001) studied the deprotonation of trihalopyridines, including similar compounds to 2,4-Dichloro-3-fluoropyridine, to introduce functional groups for pharmaceutical research, demonstrating its potential in the synthesis of new structures (Bobbio & Schlosser, 2001). Furthermore, Boudakian (1981) investigated the synthesis of fluorinated pyridines, highlighting the relevance of 2,4-Dichloro-3-fluoropyridine in developing new fluorination techniques (Boudakian, 1981).

Photolytic Degradation in Wastewaters

Stapleton et al. (2006) researched the photolytic degradation of halogenated pyridines, including compounds like 2,4-Dichloro-3-fluoropyridine, in wastewaters. Their findings are crucial for understanding the environmental impact and treatment of such compounds in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).

Safety And Hazards

2,4-Dichloro-3-fluoropyridine is considered hazardous. It is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact, ingestion, and inhalation .

Future Directions

Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

properties

IUPAC Name

2,4-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNWRWYEJBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601950
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluoropyridine

CAS RN

628691-85-0
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of lithium diisopropylamide (2 M in heptane/THF/ethylbenzene, stabilised with 0.5% w/w LiBr; 3.8 ml, 7.6 mmol) and THF (3 ml) was cooled to −78° C. and a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in THF (2 ml) was added dropwise over 1 min. After 2 h, a solution of hexachloroethane (2.0 g, 8.4 mmol) in THF (3 ml) was added dropwise and stirring continued for 2 h before quenching with saturated aqueous NH4Cl solution (20 ml) and extraction of the reaction product with EtOAc (100 ml). The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. The crude material was purified by column chromatography (silica; 15% Et2O/isohexane) to afford 2,4-dichloro-3-fluoropyridine (795 mg, 63%): δH (400 MHz, CDCl3) 7.34 (1H, t, J 5.1), 8.13 (1H, d, J 5.1); m/z (ES+) 166 (100%, [MH]+).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Sanchez, RD Gogliotti - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
A series of 7‐amino‐1‐cyclopropyl‐1,4‐dihydro‐8‐fluoro‐4‐oxo‐1,6‐naphthyridine‐3‐carboxylic acids has been prepared and evaluated for antibacterial activity. These compounds …
Number of citations: 10 onlinelibrary.wiley.com

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